molecular formula C18H12Cl4N2O2S B2727957 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine CAS No. 339276-15-2

2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine

Cat. No. B2727957
CAS RN: 339276-15-2
M. Wt: 462.17
InChI Key: XEUGINTWABATOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine” is a chemical substance with the linear formula C17H14Cl2N2OS3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The CAS Number for this compound is 499103-77-4 .

Scientific Research Applications

Environmental Impact and Toxicology

Research indicates that compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, pose risks to both human health and ecosystems. The herbicide 2,4-D is among the most distributed pollutants, with studies highlighting its lethal effects on non-target organisms and potential human health risks due to environmental exposure (Islam et al., 2017)(Islam et al., 2017). The compound's presence in low concentrations in surface water, soil, and air near crop fields underscores the necessity for localized mitigation strategies to prevent environmental contamination.

Pharmaceutical Impurities and SynthesisThe review on novel synthesis methods and pharmaceutical impurities of proton pump inhibitors, including omeprazole, touches on the complexity of chemical synthesis and the importance of understanding and controlling the formation of impurities in pharmaceutical compounds (S. Saini et al., 2019)(S. Saini et al., 2019). This research highlights the critical need for precision in the synthesis of complex molecules, potentially including compounds like "2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine."

Advanced Materials and Catalysis

The study on hybrid catalysts for the synthesis of pyranopyrimidine derivatives underscores the evolving field of catalyst development for efficient and selective chemical synthesis (Mehul P. Parmar et al., 2023)(Mehul P. Parmar et al., 2023). Such research may offer insights into novel methodologies for synthesizing and manipulating compounds with specific structural features akin to "this compound."These studies collectively suggest that while direct research on "this compound" may be limited, the broader scientific context in which similar compounds are studied provides valuable insights into environmental impacts, synthetic challenges, and potential applications. It underscores the importance of comprehensive understanding in chemical synthesis, environmental safety, and the development of advanced materials.

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.

properties

IUPAC Name

4-(3,4-dichlorophenoxy)-2-[(3,4-dichlorophenyl)methylsulfanyl]-5-methoxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl4N2O2S/c1-25-16-8-23-18(27-9-10-2-4-12(19)14(21)6-10)24-17(16)26-11-3-5-13(20)15(22)7-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUGINTWABATOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1OC2=CC(=C(C=C2)Cl)Cl)SCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.